molecular formula C12H12BNO3 B14070768 (2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid

(2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid

Cat. No.: B14070768
M. Wt: 229.04 g/mol
InChI Key: NRNHQUCHWTUBPZ-UHFFFAOYSA-N
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Description

(2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C12H12BNO3. This compound is notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds . The presence of both a pyridine and a methoxyphenyl group in its structure makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-(3-methoxyphenyl)pyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: (2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . It can also participate in oxidation and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

  • (2-Methylpyridin-4-yl)boronic acid
  • 4-Pyridinylboronic acid
  • 4-Methoxyphenylboronic acid

Comparison: Compared to these similar compounds, (2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid offers unique advantages due to the presence of both the pyridine and methoxyphenyl groups. These functional groups enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C12H12BNO3

Molecular Weight

229.04 g/mol

IUPAC Name

[2-(3-methoxyphenyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C12H12BNO3/c1-17-11-4-2-3-9(7-11)12-8-10(13(15)16)5-6-14-12/h2-8,15-16H,1H3

InChI Key

NRNHQUCHWTUBPZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C2=CC(=CC=C2)OC)(O)O

Origin of Product

United States

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